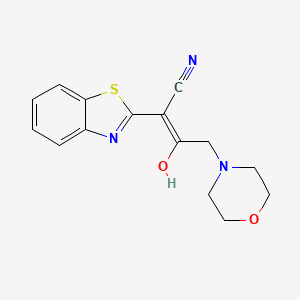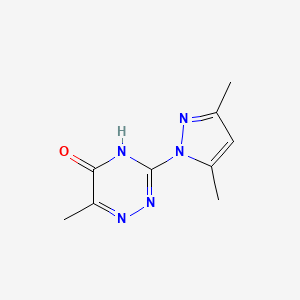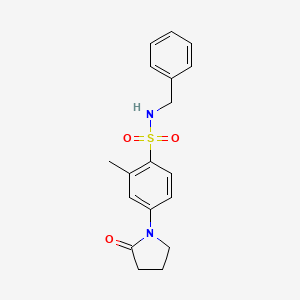![molecular formula C19H26N2OS B6044591 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as TPET, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. TPET belongs to the family of piperazine derivatives, which have been extensively studied for their pharmacological activities.
作用機序
The exact mechanism of action of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic properties. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival. These biochemical effects may contribute to the therapeutic properties of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol.
実験室実験の利点と制限
One advantage of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is its relatively simple synthesis method, which allows for easy production in the laboratory. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life. However, one limitation of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is its low selectivity for the 5-HT1A receptor, which may result in off-target effects. Additionally, more research is needed to fully understand the safety and toxicity profile of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol.
将来の方向性
There are several future directions for research on 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol's neuroprotective effects may make it a promising candidate for these diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol and its potential off-target effects. Finally, the development of more selective analogs of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol may improve its therapeutic potential and reduce its potential side effects.
Conclusion
In conclusion, 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. Its synthesis method is relatively simple, and it has been shown to have anxiolytic, antidepressant, antipsychotic, and neuroprotective effects. However, more research is needed to fully understand its mechanism of action and potential off-target effects. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol may have potential use in the treatment of various diseases, including neurodegenerative diseases, and the development of more selective analogs may improve its therapeutic potential.
合成法
The synthesis of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine with 4-(2-phenylethyl)-1-chlorobutane in the presence of sodium hydride in tetrahydrofuran (THF) at room temperature. The resulting product is then treated with sodium borohydride in methanol to give 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol in good yield and purity. The synthesis method of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been reported in the literature and can be easily replicated in the laboratory.
科学的研究の応用
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic properties in various diseases, including depression, anxiety, and schizophrenia. In animal models, 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant-like effects, suggesting its potential use in the treatment of anxiety and depression. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its antipsychotic properties, with promising results in animal models of schizophrenia. Additionally, 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-[4-(2-phenylethyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-13-9-18-15-20(10-8-17-5-2-1-3-6-17)11-12-21(18)16-19-7-4-14-23-19/h1-7,14,18,22H,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDVBYDPZQONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCC2=CC=CC=C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)
